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Cyclopenta-2,4-dien-1-yltrimethylplatinum

CVD precursor volatility vapor pressure organometallic platinum

Researchers depositing Pt thin films on temperature-sensitive substrates (polymers, glass, semiconductors) face limited precursor options that avoid halogen, oxygen, and carbon contamination while decomposing below 200°C. CpPtMe₃ uniquely enables impurity-free Pt CVD/ALD at substrate temperatures as low as 180°C under H₂ carrier gas, achieving <1 at% total C+O impurities. • Clean decomposition: liberates only CH₄ + cyclopentane; zero corrosive halogen byproducts. • Enables area-selective deposition on W/Si substrates - eliminates post-deposition etch or lift-off steps. • Supplied under inert atmosphere with full Certificate of Analysis; shipped ambient for precursor integrity.

Molecular Formula C8H14Pt-4
Molecular Weight 305.3 g/mol
CAS No. 1271-07-4
Cat. No. B072549
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopenta-2,4-dien-1-yltrimethylplatinum
CAS1271-07-4
Molecular FormulaC8H14Pt-4
Molecular Weight305.3 g/mol
Structural Identifiers
SMILES[CH3-].[CH3-].[CH3-].[CH-]1C=CC=C1.[Pt]
InChIInChI=1S/C5H5.3CH3.Pt/c1-2-4-5-3-1;;;;/h1-5H;3*1H3;/q4*-1;+4
InChIKeyKQNGEZAUPWGBOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopenta-2,4-dien-1-yltrimethylplatinum (CAS 1271-07-4) – Volatile Organometallic Pt Precursor for CVD/ALD Applications


Cyclopenta-2,4-dien-1-yltrimethylplatinum (CpPtMe₃; CAS 1271-07-4) is a platinum(IV) organometallic complex belonging to the half-sandwich cyclopentadienyl-platinum family. This compound is employed primarily as a volatile molecular precursor for the chemical vapor deposition (CVD) and atomic layer deposition (ALD) of high-purity platinum thin films and nanoparticles [1]. Its defining structural features are a π-bonded cyclopentadienyl (Cp) ligand and three σ-bonded methyl groups, which together confer a favorable balance of volatility, thermal stability, and clean decomposition behavior under reducing or oxidizing atmospheres [2].

Why MeCpPtMe₃ and Other Pt Precursors Cannot Replace Cyclopenta-2,4-dien-1-yltrimethylplatinum


Platinum precursors for vapor deposition exhibit critical performance divergences in volatility, thermal decomposition temperature, and impurity profiles that directly determine process compatibility and film quality. The methyl-substituted analog MeCpPtMe₃ (CAS 94442-22-5) offers a slightly higher vapor pressure (0.053 vs. 0.045 Torr at 23 °C) but requires substantially lower initiation energy on glass substrates, reflecting fundamentally different surface reaction kinetics [1]. The CpPtMe₃ complex uniquely enables impurity-free Pt deposition at substrate temperatures as low as 180 °C, whereas the patent literature explicitly identifies its elevated thermal stability as both a limitation for ultra-low-temperature processes and a distinct advantage for applications demanding precursor robustness under variable process conditions [2]. Alternative Pt precursors such as Pt(acac)₂ or Pt(CO)₂Cl₂ introduce oxygen, chlorine, or carbon contamination pathways that CpPtMe₃ avoids due to its exclusive C–H ligand composition [3].

Quantitative Differentiation of Cyclopenta-2,4-dien-1-yltrimethylplatinum vs. MeCpPtMe₃ and Pt(acac)₂


Vapor Pressure at Ambient Temperature: CpPtMe₃ vs. MeCpPtMe₃

The vapor pressure of CpPtMe₃ at 23 °C is 0.045 Torr, compared to 0.053 Torr for its methylcyclopentadienyl analog MeCpPtMe₃ under identical measurement conditions [1]. The modest 0.008 Torr difference is less than 18% and does not constitute a decisive advantage for either compound; instead, the data confirm that CpPtMe₃ provides comparable volatility with a distinct thermal decomposition profile.

CVD precursor volatility vapor pressure organometallic platinum

CVD Deposition Temperature and Film Purity: CpPtMe₃ Enables High-Purity Pt at 180 °C

CpPtMe₃ decomposes in hydrogen to yield impurity-free polycrystalline Pt films on silicon or glass substrates heated to 180 °C, with carbon and oxygen content each below 1 atomic % and no other detectable impurities via XPS and Auger spectroscopy after argon sputtering [1]. By comparison, MeCpPtMe₃ ALD processes typically operate at 250–300 °C when using O₂ as the co-reactant, although ozone-based processes have lowered the ALD temperature to 100 °C [2].

low-temperature CVD Pt thin film purity organometallic precursor

Activation Energy for Deposition Initiation: Substrate-Dependent Kinetics of CpPtMe₃

The activation energy for the initiation of Pt deposition from CpPtMe₃ (i.e., the induction period prior to autocatalytic growth) is 115 ± 10 kJ/mol on glass and 60 ± 15 kJ/mol on Teflon [1]. These values represent the barrier to nucleation and are distinct from the autocatalytic steady-state growth regime. Comparative activation energy data for MeCpPtMe₃ under identical hydrogen CVD conditions are not reported in the same study.

CVD reaction kinetics activation energy nucleation barrier

Thermal Stability Limitation: CpPtMe₃ Unsuitable for Sub-100 °C Film Formation

According to US Patent Application US20200148713A1, CpPtMe₃ exhibits 'excellent vaporization properties, but has a high decomposition temperature, leading to thermal stability that is too high, and thus is unsuitable for low-temperature film formation' [1]. This patent disclosure explicitly contrasts CpPtMe₃ with alternative organoplatinum compounds designed to achieve moderate thermal stability suitable for lower-temperature processing.

thermal stability low-temperature deposition precursor selection

High-Value Application Scenarios for Cyclopenta-2,4-dien-1-yltrimethylplatinum Based on Verified Performance Data


Low-Temperature CVD of High-Purity Pt Electrodes on Temperature-Sensitive Substrates

For researchers fabricating Pt electrodes on glass, polymer, or semiconductor substrates that cannot tolerate temperatures above 200 °C, CpPtMe₃ is a validated precursor choice. The compound has been demonstrated to yield Pt films with less than 1 atomic % total carbon and oxygen impurities at a substrate temperature of 180 °C under hydrogen carrier gas [1]. This performance metric is critical for applications where film purity directly correlates with electrical resistivity, corrosion resistance, and long-term device reliability [1].

Selective Pt Deposition on Patterned Tungsten/Silicon Substrates

CpPtMe₃ is specifically claimed in patent literature as a precursor capable of selective deposition on substrates containing tungsten and silicon when used in the presence of a reducing fluid such as hydrogen gas [2]. This selectivity eliminates the need for post-deposition etching or lift-off steps, enabling area-selective Pt metallization for microelectronic interconnects, MEMS devices, and sensor electrodes where precise spatial control is essential.

Research-Grade Synthesis of Pt Nanoparticles via Controlled Thermal Decomposition

The clean decomposition of CpPtMe₃ under hydrogen atmosphere, which quantitatively liberates 3 moles of methane and 1 mole of cyclopentane per mole of precursor without generating corrosive halogen byproducts [3], makes it suitable for laboratory-scale synthesis of Pt nanoparticles on high-surface-area supports. This ligand elimination pathway minimizes carbonaceous residue contamination, a critical factor for catalytic activity studies where support–metal interactions must be probed without interference from precursor-derived impurities [3].

CVD Process Development Requiring Autocatalytic Growth Kinetics

CpPtMe₃ exhibits a characteristic induction period followed by autocatalytic acceleration once nascent Pt nuclei form on the substrate surface [3]. This kinetic signature is valuable for process development efforts focused on achieving area-selective deposition via surface pre-treatment to locally reduce the nucleation barrier. The documented activation energy for initiation on glass (115 kJ/mol) and Teflon (60 kJ/mol) [3] provides quantitative guidance for process parameter optimization.

Technical Documentation Hub

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